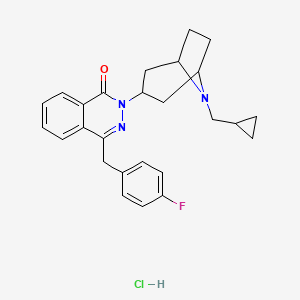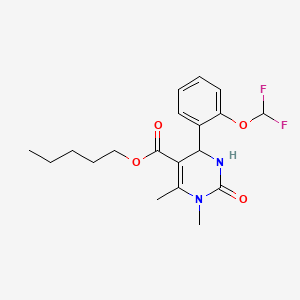
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1,1-dioxide, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1,1-dioxide, cis- is a complex organic compound It features a thiomorpholine ring, a dichlorophenyl group, a triazole ring, and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2,4-dichlorophenyl derivatives, triazole precursors, and dioxolane intermediates. The synthesis could involve:
Formation of the dioxolane ring: This might be achieved through a condensation reaction between a diol and an aldehyde or ketone.
Attachment of the triazole ring: This could involve a click chemistry reaction, such as the Huisgen cycloaddition.
Formation of the thiomorpholine ring: This might be synthesized through a cyclization reaction involving sulfur-containing reagents.
Final assembly: The various fragments are then coupled together under specific conditions, possibly involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions could target the triazole ring or the dioxolane moiety.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, the compound might be studied for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The presence of the triazole ring suggests it might have antifungal or antimicrobial properties, similar to other triazole-containing drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings. Its unique structure might impart desirable properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could inhibit fungal enzymes, while the dichlorophenyl group might interact with bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole-containing compound with antifungal properties.
Chlorothalonil: A dichlorophenyl-containing compound used as a pesticide.
Morpholine derivatives: Compounds with similar ring structures used in various chemical applications.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which might confer a unique set of properties. For example, the presence of both a triazole ring and a dichlorophenyl group could make it particularly effective as an antimicrobial agent.
Properties
CAS No. |
103661-11-6 |
|---|---|
Molecular Formula |
C23H24Cl2N4O5S |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C23H24Cl2N4O5S/c24-17-1-6-21(22(25)11-17)23(14-29-16-26-15-27-29)33-13-20(34-23)12-32-19-4-2-18(3-5-19)28-7-9-35(30,31)10-8-28/h1-6,11,15-16,20H,7-10,12-14H2/t20-,23-/m1/s1 |
InChI Key |
NXNZKDHSGPOMKE-NFBKMPQASA-N |
Isomeric SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


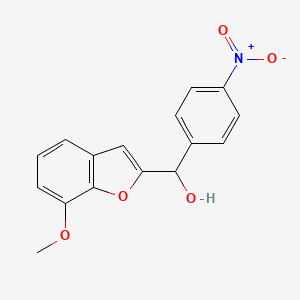

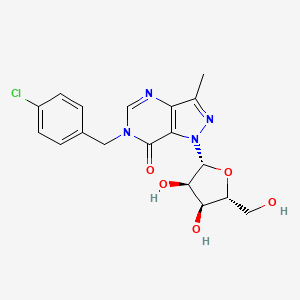

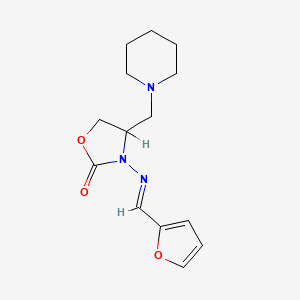
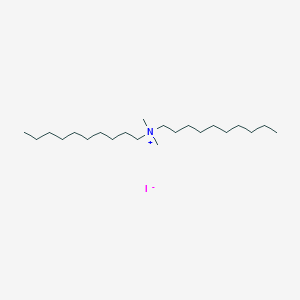

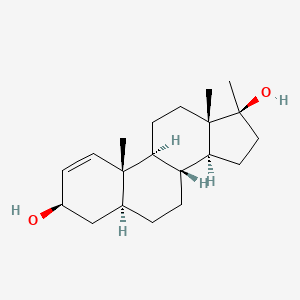
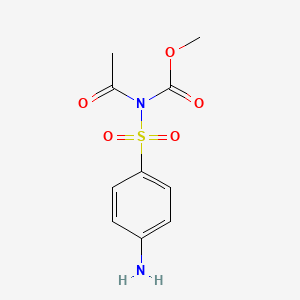
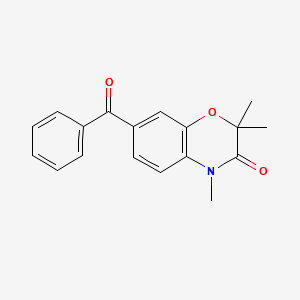
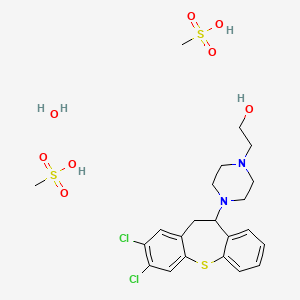
![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
